METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE
Overview
Description
METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a fluorene backbone, a carbamoylamino group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE typically involves the reaction of fluorene derivatives with carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from 0°C to 50°C. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of catalysts, such as indium triflate, can also enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorene derivatives, amines, and esters. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoylamino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
METHYL CARBAMATE: A simpler carbamate with similar reactivity but lacks the fluorene backbone.
PHENYL CARBAMATE: Contains a phenyl group instead of a fluorene group, leading to different chemical properties.
ETHYL CARBAMATE: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
METHYL (9E)-9-[(CARBAMOYLAMINO)IMINO]-9H-FLUORENE-4-CARBOXYLATE is unique due to its fluorene backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-15(20)12-8-4-7-11-13(12)9-5-2-3-6-10(9)14(11)18-19-16(17)21/h2-8H,1H3,(H3,17,19,21)/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSOUZFSFGBUOB-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=NNC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC\2=C1C3=CC=CC=C3/C2=N\NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331387 | |
Record name | methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303059-56-5 | |
Record name | methyl (9E)-9-(carbamoylhydrazinylidene)fluorene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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